molecular formula C9H8ClIO2 B1610674 Ethyl 2-Chloro-4-iodobenzoate CAS No. 92712-69-1

Ethyl 2-Chloro-4-iodobenzoate

Cat. No.: B1610674
CAS No.: 92712-69-1
M. Wt: 310.51 g/mol
InChI Key: OYNKNUFQOPRECH-UHFFFAOYSA-N
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Description

Ethyl 2-Chloro-4-iodobenzoate is an organic compound with the molecular formula C9H8ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with chlorine and iodine atoms, respectively. This compound is often used as an intermediate in organic synthesis due to its reactivity and the presence of both chloro and iodo substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Chloro-4-iodobenzoate typically involves the iodination and chlorination of benzoic acid derivatives. One common method starts with the iodination of methyl anthranilate to form ethyl 2-amino-5-iodobenzoate. This intermediate then undergoes a Sandmeyer reaction, where the amino group is replaced by a chlorine atom, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Chloro-4-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a different aryl or vinyl group.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new biaryl compound, while in nucleophilic substitution, the product would be a substituted benzoate ester.

Scientific Research Applications

Ethyl 2-Chloro-4-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for research purposes.

    Medicine: The compound may serve as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-Chloro-4-iodobenzoate in chemical reactions involves the reactivity of the chloro and iodo substituents. These groups can undergo various transformations, enabling the compound to participate in a wide range of synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-Chloro-5-iodobenzoate
  • Ethyl 4-Chloro-2-iodobenzoate
  • Ethyl 2-Iodo-4-methylbenzoate

Uniqueness

Ethyl 2-Chloro-4-iodobenzoate is unique due to the specific positioning of the chloro and iodo groups on the benzene ring. This arrangement provides distinct reactivity patterns compared to other similar compounds, making it valuable for specific synthetic applications.

Properties

IUPAC Name

ethyl 2-chloro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNKNUFQOPRECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534863
Record name Ethyl 2-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92712-69-1
Record name Ethyl 2-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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